O,O,O-Triphenyl phosphorothioate

Description

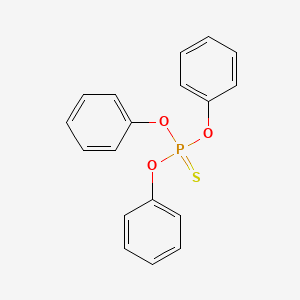

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triphenoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXFIBBKEARMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029191 | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

597-82-0, 27214-25-1 | |

| Record name | Triphenyl phosphorothionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,O-Triphenyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(phenoxy)-sulfanylidenephosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl phosphorothionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-triphenyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O,O-TRIPHENYL PHOSPHOROTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH6AV8E2IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O,O,O-Triphenyl Phosphorothioate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with a wide range of applications, from industrial processes to biochemical research. It serves as a flame retardant, plasticizer, and lubricant additive.[1] In the realm of scientific research, it is utilized in the study of enzyme inhibition, particularly acetylcholinesterase, and its structural motifs are fundamental to the development of therapeutic oligonucleotides. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for a scientific audience.

Chemical Structure and Identification

This compound consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three phenoxy groups.

| Identifier | Value |

| IUPAC Name | triphenoxy(sulfanylidene)-λ⁵-phosphane[2] |

| CAS Number | 597-82-0[1] |

| Molecular Formula | C₁₈H₁₅O₃PS[3][4] |

| SMILES String | C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

| InChI Key | IKXFIBBKEARMLL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white to off-white solid at room temperature and is practically insoluble in water but soluble in various organic solvents.[4][5]

| Property | Value | Source |

| Molecular Weight | 342.35 g/mol | [5] |

| Melting Point | 48 °C | [5] |

| Boiling Point | 148-150 °C at 0.1 Torr[5] / 432.1 - 460.91 °C at 760 mmHg (predicted) | [3][6] |

| Density | 1.288 ± 0.06 g/cm³ (predicted) | [5] |

| Water Solubility | 20 µg/L at 20°C | [5] |

| LogP | 5 at 23°C | [5] |

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the direct thiophosphorylation (thionation) of triphenyl phosphite with elemental sulfur.[1]

Materials:

-

Triphenyl phosphite

-

Elemental sulfur

-

Toluene (or another suitable high-boiling inert solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenyl phosphite in toluene.

-

Add a stoichiometric amount of elemental sulfur to the solution.

-

Heat the reaction mixture to reflux (approximately 80-120°C) with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid or viscous oil.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the white to off-white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for organophosphorus compounds (e.g., HP-5MS or equivalent).

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent such as acetone or ethyl acetate.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Conditions (General Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

MS Mode: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for targeted analysis.

Biological Activity and Signaling Pathways

Inhibition of Acetylcholinesterase

This compound, like many organophosphorus compounds, is an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition occurs through the phosphorylation of a serine residue in the active site of the enzyme, leading to its inactivation. This results in the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors.

References

Synthesis and characterization of O,O,O-Triphenyl phosphorothioate

An In-depth Technical Guide to the Synthesis and Characterization of O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPPT) is an organophosphorus compound with the chemical formula C₁₈H₁₅O₃PS.[1][2] It holds significance in various industrial and academic fields. Industrially, it serves as a flame retardant, a plasticizer, and an anti-wear additive in lubricants, greases, and hydraulic fluids.[1][3] In academic research, its biochemical properties are of considerable interest, particularly its role as an inhibitor of enzymes like acetylcholinesterase, which is crucial for neurobiological studies.[1][4] This technical guide provides a comprehensive overview of the synthesis, characterization, chemical reactivity, and biological interactions of this compound.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid or a colorless to light yellow liquid.[1][2] It exhibits low solubility in water but is soluble in organic solvents such as acetone and ethanol.[2][4] Its high log Pow and log Koc values indicate a tendency to distribute primarily to sediment and soil in the environment.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅O₃PS | [1][2][5] |

| Molecular Weight | 342.3 g/mol | [1][2][5] |

| CAS Number | 597-82-0 | [2][5] |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | [1][2] |

| Melting Point | 48.0 °C | [1][6] |

| Boiling Point | 148.0 °C at 0.1 Torr | [6][7] |

| Density | 1.288 g/cm³ | [1][8] |

| Water Solubility | 0.02 mg/L | [1][2] |

| Log Pow | 5.0 - 6.3 | [2][5] |

Synthesis of this compound

The most established and principal method for synthesizing this compound is the direct thiophosphorylation (or thionation) of a phosphorus(III) precursor, most commonly triphenyl phosphite.[1][9] This reaction involves the addition of elemental sulfur to triphenyl phosphite to form the desired phosphorothioate ester.[1]

The quality of the final product is highly dependent on the purity of the triphenyl phosphite precursor.[1] Triphenyl phosphite is typically synthesized from the reaction of phenol with phosphorus oxychloride (POCl₃), often promoted by a metal catalyst like anhydrous magnesium chloride.[1]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Thionation of Triphenyl Phosphite

This protocol is a generalized procedure based on common methods.[1][10]

-

Materials:

-

Triphenyl phosphite (1 molar equivalent)

-

Elemental sulfur (1.1 molar equivalents)

-

Solvent (e.g., Toluene, Xylene, or an ionic liquid)

-

-

Procedure:

-

To a reaction flask equipped with a condenser and a magnetic stirrer, add the chosen solvent.

-

Add triphenyl phosphite and elemental sulfur to the flask.

-

Heat the reaction mixture to a temperature between 80-120°C under a nitrogen atmosphere.[1] A specific example utilizes an ionic liquid medium at 80°C for two hours.[10]

-

Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., ³¹P NMR or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the P=S bond and the phenoxy ester linkages. Key reactions include oxidation, reduction, and nucleophilic substitution.

-

Oxidation: The thiophosphoryl (P=S) group can be oxidized to a phosphoryl (P=O) group, converting it to its oxygen analog, triphenyl phosphate.[1] Common oxidizing agents for this transformation include hydrogen peroxide and peracids.[1]

-

Reduction: Reduction can lead to various phosphorothioate derivatives.[1] Potent reducing agents like lithium aluminum hydride (LiAlH₄) can be used for such transformations.[1]

-

Substitution: The phosphorus center is susceptible to nucleophilic substitution reactions. These can proceed through either a concerted (Sₙ2-type) or a stepwise mechanism, depending on the reactants and conditions.[1]

Caption: Key chemical reactions of this compound.

Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Summary

| Technique | Key Observation | Approximate Value(s) | Source(s) |

| ³¹P NMR | Chemical shift (δ) | ~55 ppm | [1] |

| FT-IR | P=S absorption peak (disappears on oxidation) | ~650 cm⁻¹ | [1] |

| FT-IR | C=C stretching (phenyl ring) | 1590, 1488 cm⁻¹ | [1][11] |

| FT-IR | P-O-C bond vibration | 1053-1174 cm⁻¹ | [1] |

| ¹H & ¹³C NMR | Characterization of phenyl groups | - | [1] |

| HRMS | Exact mass determination for trace analysis | - | [1] |

| Note: FT-IR data for C=C and P-O-C stretching are based on the closely related compound Triphenyl Phosphate (TPP) and indicate expected spectral regions.[1] |

Experimental Protocols for Characterization

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

-

For ³¹P NMR, a chemical shift around δ 55 ppm is characteristic of the P=S bond in this compound.[1] Oxidation to triphenyl phosphate would result in a shift to approximately δ 25 ppm.[1]

-

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample of the solid product, typically as a KBr pellet or using an ATR accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption band for the P=S group around 650 cm⁻¹.[1] Monitor the appearance of a P=O stretching band near 1292 cm⁻¹ to detect any oxidation to triphenyl phosphate.[1][11]

-

-

Mass Spectrometry (MS):

-

Dissolve a dilute sample in an appropriate solvent.

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with a suitable ionization technique (e.g., ESI).

-

Confirm the molecular weight and determine the elemental composition from the exact mass measurement.[1]

-

Caption: General workflow for the characterization of synthesized product.

Biological Activity: Acetylcholinesterase Inhibition

A key toxicological mechanism of many organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve signals, which is the basis of its neurotoxicity.[4] The inhibition process involves the organophosphorus compound binding to a nucleophilic serine residue at the catalytic active site of the AChE enzyme.[1]

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

References

- 1. This compound | 597-82-0 | Benchchem [benchchem.com]

- 2. TRIPHENYL PHOSPHOROTHIONATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound Proposed as REACH SVHC - Foresight [useforesight.io]

- 4. Page loading... [guidechem.com]

- 5. This compound | C18H15O3PS | CID 69011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triphenyl phosphorothioate | 597-82-0 | FT146827 [biosynth.com]

- 7. O,O,O-Triphenylthiophosphat | 597-82-0 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. TRIPHENYL PHOSPHOROTHIONATE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

O,O,O-Triphenyl Phosphorothioate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPO) is an organophosphorus compound of significant interest due to its complex biological activities, primarily culminating in neurotoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of TPPO in biological systems. It details the metabolic activation of TPPO to its more potent oxygen analog, triphenyl phosphate (TPP), its inhibitory effects on key enzymes such as carboxylesterases (CEs) and neuropathy target esterase (NTE), and the subsequent downstream signaling cascades that lead to cellular dysfunction, particularly organophosphate-induced delayed neuropathy (OPIDN). This document synthesizes quantitative data on enzyme inhibition, provides detailed experimental protocols for key assays, and presents visual diagrams of the critical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (TPPO) is a member of the organophosphorus compound family, a diverse group of chemicals with wide-ranging industrial and agricultural applications. While some organophosphates are utilized as pesticides and flame retardants, their interaction with biological systems, particularly their potential for neurotoxicity, is a critical area of study. The mechanism of action of TPPO is not direct; it requires metabolic activation to exert its primary toxic effects. This guide will dissect the multi-step process through which TPPO impacts biological systems, from its initial biotransformation to the resulting cellular and systemic pathologies.

Metabolic Activation of this compound

The primary mechanism of TPPO's bioactivity involves its metabolic conversion to the oxygen analog, triphenyl phosphate (TPP). This biotransformation is a critical initiating step.

The conversion of the phosphorothioate (P=S) to the phosphate (P=O) is a key transformation, as the resulting phosphate is a more potent inhibitor of serine hydrolases.[1] This oxidative desulfuration is catalyzed by cytochrome P450 (CYP) enzymes in the liver. The resulting TPP is the primary active metabolite responsible for the subsequent toxicological effects.

Inhibition of Carboxylesterases

Triphenyl phosphate (TPP), the active metabolite of TPPO, is a potent inhibitor of carboxylesterases (CEs), a superfamily of serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous esters.

Quantitative Data on Carboxylesterase Inhibition

The inhibitory potency of TPP against human liver carboxylesterase 1 (hCE1) has been quantified, demonstrating its significant interaction with this key metabolic enzyme.

| Compound | Enzyme | Substrate | Inhibition Type | IC50 (nM) | Ki (nM) | Reference |

| Triphenyl phosphate (TPP) | hCE1 | Imidapril | Noncompetitive | 57.7 | 49.0 | [2] |

| Triphenyl phosphate (TPP) | hCE1 | p-Nitrophenyl acetate | - | 22.3 | - | [3] |

Experimental Protocol: Carboxylesterase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against carboxylesterases using the chromogenic substrate p-nitrophenyl acetate (pNPA).

Materials:

-

Purified human carboxylesterase 1 (hCE1)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Inhibitor compound (TPP or TPPO) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.

-

Prepare serial dilutions of the inhibitor compound.

-

Prepare a working solution of hCE1 in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add the inhibitor solution to the appropriate wells at various concentrations. Include a solvent control (e.g., DMSO) for baseline activity.

-

Add the hCE1 solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

-

Initiate Reaction:

-

Add the pNPA substrate solution to all wells to initiate the enzymatic reaction. The final concentration of pNPA is typically around 150 µM to 1 mM.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 37°C. The rate of increase in absorbance corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the rates to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Inhibition of Neuropathy Target Esterase and Organophosphate-Induced Delayed Neuropathy (OPIDN)

A critical molecular target of TPP is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum of neurons. Inhibition of NTE is the initiating event in Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe neurodegenerative disorder characterized by the degeneration of long axons in the central and peripheral nervous systems.

Quantitative Data on Neuropathy Target Esterase Inhibition

While in vivo studies suggest TPP is a marginal NTE inhibitor, in vitro data demonstrates its potent inhibitory activity.

| Compound | Enzyme | I50 (µM) | Reference |

| Triphenyl phosphate (TPP) | Rat Brain NTE | 0.98 | [4] |

It is important to note that compounds structurally related to TPP, such as triphenyl phosphate, did not inhibit NTE at concentrations below 10 µM in the same in vitro study.[4]

Experimental Protocol: Neuropathy Target Esterase (NTE) Inhibition Assay

The standard NTE assay is a differential inhibition method that measures the portion of phenyl valerate (PV) hydrolysis that is resistant to a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic organophosphate (e.g., mipafox).

Materials:

-

Tissue homogenate (e.g., brain, spinal cord) or cell lysate containing NTE

-

Tris-HCl buffer (50 mM, pH 8.0) containing 0.2 mM EDTA

-

Paraoxon (non-neuropathic inhibitor)

-

Mipafox (neuropathic inhibitor)

-

Phenyl valerate (PV) substrate

-

Reagents for phenol detection (e.g., 4-aminoantipyrine and potassium ferricyanide)

-

96-well microplate

-

Microplate reader for colorimetric measurement (e.g., 490 nm or 510 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in Tris-HCl/EDTA buffer.

-

Centrifuge to obtain the supernatant containing the enzyme.

-

-

Differential Inhibition:

-

Prepare three sets of reactions in a 96-well plate:

-

Total Esterase Activity: Sample + Buffer

-

Paraoxon-Resistant Activity: Sample + Paraoxon (final concentration ~40-50 µM)

-

Paraoxon and Mipafox-Resistant Activity: Sample + Paraoxon (~40-50 µM) + Mipafox (final concentration ~50-250 µM)

-

-

Pre-incubate the plate at 37°C for 20 minutes.

-

-

Substrate Reaction:

-

Add phenyl valerate substrate to all wells (final concentration ~0.54 mM).

-

Incubate at 37°C for a defined period (e.g., 20-40 minutes).

-

-

Color Development and Measurement:

-

Stop the reaction (e.g., by adding SDS).

-

Add the colorimetric reagents (4-aminoantipyrine and potassium ferricyanide) to detect the phenol produced from PV hydrolysis.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Data Analysis:

-

NTE activity is calculated as the difference between the paraoxon-resistant activity and the paraoxon and mipafox-resistant activity.

-

Downstream Signaling Pathways in Organophosphate-Induced Delayed Neuropathy (OPIDN)

The inhibition of NTE by TPP is the initiating step in a complex signaling cascade that ultimately leads to axonal degeneration. A key downstream event is the disruption of intracellular calcium homeostasis.

Recent evidence points to the activation of the Transient Receptor Potential Ankrin 1 (TRPA1) channel by some organophosphates, leading to an influx of calcium ions.[3][5][6] This sustained increase in intracellular calcium activates calcium-dependent proteases, particularly calpains.[7] Calpains are thought to be key executioners of the axonal degradation process through the cleavage of cytoskeletal proteins and other essential neuronal components.

Proteomic analyses of neuronal cells exposed to TPP have revealed significant alterations in proteins involved in axon guidance, synaptic function, neurotransmitter transport, and exocytosis.[1] These changes likely represent the downstream consequences of the initial NTE inhibition and subsequent calcium dysregulation and calpain activation.

Conclusion

The mechanism of action of this compound is a multi-faceted process initiated by its metabolic activation to triphenyl phosphate. TPP then acts as a potent inhibitor of key serine hydrolases, namely carboxylesterases and neuropathy target esterase. The inhibition of NTE is the critical event that triggers a downstream signaling cascade involving the dysregulation of calcium homeostasis and the activation of calpains, ultimately leading to the severe neurotoxicity observed in organophosphate-induced delayed neuropathy. This guide provides a foundational understanding of these complex processes, offering valuable insights for researchers and professionals working to further elucidate the toxicology of organophosphorus compounds and develop potential therapeutic interventions.

References

- 1. Hippocampal proteomic analysis reveals the disturbance of synaptogenesis and neurotransmission induced by developmental exposure to organophosphate flame retardant triphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPA1 channel mediates organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triphenyl phosphite: in vivo and in vitro inhibition of rat neurotoxic esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Calcium-dependent neutral cysteine protease and organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of O,O,O-Triphenyl Phosphorothioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O,O,O-Triphenyl phosphorothioate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines key spectroscopic parameters derived from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some specific experimental values are available, others are based on typical ranges for related organophosphorus compounds due to the limited availability of comprehensive public data for this specific molecule.

Table 1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ) / ppm | Solvent | Notes |

| 1H-NMR | ~7.2 - 7.4 | CDCl₃ | Multiplet, characteristic of phenyl protons. |

| 13C-NMR | ~120 - 150 | CDCl₃ | Multiple signals corresponding to the different carbon environments in the phenyl rings. |

| 31P-NMR | ~55 | CDCl₃ | A single peak is expected, characteristic of a phosphorothioate.[1] |

Table 2: IR Spectroscopic Data of this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| P=S Stretch | ~650 | The presence of this peak is indicative of the phosphorothioate group.[1] |

| P-O-C Stretch | ~1053-1174 | Vibrations associated with the phosphorus-oxygen-carbon bond.[1] |

| C=C Aromatic Stretch | ~1488, 1590 | Characteristic of the phenyl rings.[1] |

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value | Ionization Method | Notes |

| Molecular Weight | 342.3 g/mol | N/A | Calculated based on the molecular formula C₁₈H₁₅O₃PS.[2] |

| [M]+ | m/z 342 | EI/ESI | The molecular ion peak is expected at this mass-to-charge ratio. |

| Key Fragments | Not specified | EI | Fragmentation would likely involve the loss of phenoxy radicals or other moieties. |

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H-NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C-NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

31P-NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for organophosphorus compounds (e.g., -50 to 100 ppm).

-

Use an external reference standard, such as 85% H₃PO₄.[3]

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant mass range (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion peak (e.g., m/z 342) as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.

References

- 1. This compound | 597-82-0 | Benchchem [benchchem.com]

- 2. This compound | C18H15O3PS | CID 69011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

O,O,O-Triphenyl phosphorothioate solubility and stability studies

An In-depth Technical Guide on the Solubility and Stability of O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPPT), with CAS number 597-82-0, is an organophosphorus compound utilized in various industrial applications, including as a flame retardant, plasticizer, and lubricant additive[1]. Its physicochemical properties, particularly its solubility and stability, are of critical interest for assessing its environmental fate, toxicological profile, and potential applications. This technical guide provides a comprehensive overview of the available data on the solubility and stability of TPPT, detailed experimental considerations, and visual representations of relevant pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior in various matrices.

| Property | Value | References |

| Molecular Formula | C18H15O3PS | [2] |

| Molecular Weight | 342.3 g/mol | [2] |

| Appearance | White to light yellow crystalline solid or colorless to light yellow liquid | [2][3] |

| Melting Point | 45-53 °C | [2][4] |

| Boiling Point | 148-150 °C at 0.1 Torr | |

| Density | 1.33 g/cm³ at 20 °C | [4] |

| Partition Coefficient (log Kow) | 5.0 |

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and environmental transport. This compound is characterized by its very low aqueous solubility and good solubility in organic solvents.

| Solvent | Temperature | Solubility | References |

| Water | 20 °C | < 0.02 mg/L | [4] |

| Water | 20 °C | 0.02 mg/L (20 µg/L) | [2] |

| Water | 25 °C | 0.0017 mg/L | [3] |

| Organic Solvents | Not Specified | Soluble | [3] |

| (Acetone, Ethanol, Ether, Ketones) | |||

| Acetonitrile | Not Specified | A certified reference material is available at 100 µg/mL | [5] |

Stability Studies

The stability of this compound is influenced by several factors, including pH, temperature, and light. It is noted for its high persistence in the environment[1].

Hydrolytic Stability

Hydrolysis is a key degradation pathway for TPPT. Its stability is highly dependent on the pH of the medium.

-

Acidic Conditions: The compound is relatively stable in acidic environments[6].

Thermal Stability

This compound exhibits high thermal stability, which is a desirable property for its use in lubricants and plastics[1][7]. However, the substance will decompose upon heating[4]. It has a high flash point of >200 °C[4].

Photostability

Exposure to sunlight can lead to the gradual degradation of this compound[6]. Photolysis studies on related organophosphorus pesticides have shown that both direct sunlight and UV irradiation can cause degradation[6].

Oxidative Stability

A primary transformation of TPPT involves the oxidation of the phosphorothioate (P=S) bond to its phosphate (P=O) analog, triphenyl phosphate[7]. This oxidation is a critical degradation pathway that can alter the compound's properties and toxicity profile[7].

Environmental Persistence

TPPT is classified as a persistent, bioaccumulative, and toxic (PBT) substance[1][8]. It is highly persistent in environmental compartments, particularly in water and soil, with a very long degradation half-life[1]. This persistence is a significant factor in its environmental risk assessment.

Experimental Protocols

Detailed, standardized experimental protocols for the solubility and stability testing of this compound are not extensively published. However, methodologies can be adapted from studies of structurally similar compounds, such as triphenyl phosphate (TPP), and general principles of chemical analysis.

Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of poorly soluble compounds is the shake-flask method (OECD Guideline 105).

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of TPPT in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment should be performed in replicate to ensure the precision of the results.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Hydrolysis: Diluted in acidic (e.g., 0.1 N HCl), neutral (water), and alkaline (e.g., 0.1 N NaOH) solutions. Samples are kept at a controlled temperature.

-

Oxidation: Treated with an oxidizing agent, such as hydrogen peroxide, at room temperature.

-

Photolysis: Exposed to a defined light source (e.g., UV lamp, xenon lamp) for a specified duration.

-

Thermal Stress: Heated in an oven at a high temperature (e.g., 70°C).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating analytical method (typically HPLC or GC) to quantify the remaining amount of TPPT and detect the formation of degradation products.

-

Mass Balance: An attempt should be made to achieve mass balance, where the sum of the assay of the parent compound and the levels of its degradation products remains constant over the study period.

An analytical method similar to NIOSH Method 5038 for triphenyl phosphate could be adapted for quantification. This method involves extraction with diethyl ether and analysis by GC with a flame photometric detector (FPD)[9][10]. For the identification of degradation products, techniques like LC-MS/MS are highly effective[11].

Visualizations: Pathways and Workflows

Factors Affecting TPPT Stability and Degradation

The following diagram illustrates the key environmental and chemical factors that influence the stability of this compound and lead to its primary degradation products.

Caption: Factors influencing the degradation of this compound.

General Workflow for a Forced Degradation Study

This diagram outlines the typical experimental workflow for assessing the stability of a compound under various stress conditions.

Caption: Experimental workflow for a forced degradation stability study.

Mechanism of Acetylcholinesterase Inhibition

A primary toxicological mechanism of many organophosphorus compounds, including TPPT, is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function[3][7].

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by TPPT.

References

- 1. This compound Proposed as REACH SVHC - Foresight [useforesight.io]

- 2. TRIPHENYL PHOSPHOROTHIONATE - Ataman Kimya [atamanchemicals.com]

- 3. Page loading... [guidechem.com]

- 4. gestis.dguv.de [gestis.dguv.de]

- 5. accustandard.com [accustandard.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 597-82-0 | Benchchem [benchchem.com]

- 8. oks-germany.com [oks-germany.com]

- 9. cdc.gov [cdc.gov]

- 10. Page:NIOSH Manual of Analytical Methods - 5038.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

O,O,O-Triphenyl Phosphorothioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with a rich history intertwined with the development of organophosphate chemistry. This guide provides an in-depth overview of its discovery, synthesis, chemical properties, and its primary biological mechanism of action as an acetylcholinesterase inhibitor. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams of its synthesis and signaling pathway are included to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and History

The specific discovery of this compound is not well-documented with a definitive date or individual discoverer. However, its emergence is rooted in the broader history of organophosphorus chemistry, which began in the early 19th century. The synthesis of the first organophosphate, triethyl phosphate, is credited to French chemist Jean Louis Lassaigne in 1820. The exploration of phosphorothioates, compounds where a sulfur atom replaces one of the oxygen atoms in a phosphate group, followed as chemists began to systematically investigate the reactivity of phosphorus compounds with various sulfur-containing reagents.

The synthesis of TPPT is now considered a well-established chemical transformation, primarily achieved through the thionation of a phosphorus(III) precursor.[1] This method involves the addition of elemental sulfur to triphenyl phosphite.[1] Another common synthetic route involves the reaction of triphenyl phosphate with a sulfurizing agent.[1] The compound has found diverse applications, including as a reagent in organic synthesis, a stabilizer for plastics and rubber, an additive in lubricants, and as a flame retardant and plasticizer.[1] Its biological activity, particularly its role as an enzyme inhibitor, has been a subject of extensive academic research.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅O₃PS | [1][2] |

| Molecular Weight | 342.3 g/mol | [1][2] |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | [1] |

| Melting Point | 48.0 °C | [1] |

| Boiling Point | 148.0 °C | [1] |

| Density | 1.288 g/cm³ | [1] |

| Water Solubility | 0.02 mg/L | [1] |

| ³¹P NMR Chemical Shift | ~δ 55 ppm | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved by the direct thionation of triphenyl phosphite with elemental sulfur. An alternative method involves the use of a sulfurizing agent, such as Lawesson's reagent, to convert triphenyl phosphate to the desired product.

Experimental Protocol: Synthesis from Triphenyl Phosphite and Sulfur

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Triphenyl phosphite (1 equivalent)

-

Elemental sulfur (1.1 equivalents)

-

Toluene (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenyl phosphite in toluene.

-

Add elemental sulfur to the solution.

-

Heat the reaction mixture to reflux (approximately 80-120°C) and maintain for 2-4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The ³¹P NMR chemical shift will shift from approximately δ 128 ppm for triphenyl phosphite to around δ 55 ppm for the product.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

An In-Depth Technical Guide to O,O,O-Triphenyl Phosphorothioate Derivatives and Analogues for Researchers and Drug Development Professionals

An Introduction to O,O,O-Triphenyl Phosphorothioate and its Significance

This compound (TPPT) is an organophosphorus compound with a range of industrial applications, including its use as a flame retardant, plasticizer, and lubricant additive.[1] Beyond its industrial relevance, TPPT and its structural analogues are of significant interest to the scientific community, particularly in the fields of toxicology, pharmacology, and drug development. The core of this interest lies in their activity as enzyme inhibitors, a characteristic shared by many organophosphorus compounds.

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Chemical and Physical Properties

This compound is a mono-constituent substance characterized by the molecular formula C₁₈H₁₅O₃PS and a molecular weight of 342.3 g/mol .[1] It typically appears as a white to light yellow crystal or a colorless to light yellow liquid.[1] Notably, it has very low water solubility and a high octanol-water partition coefficient (log Pow), which suggests a tendency to distribute into sediment and soil in the environment.[1]

| Property | Value |

| Molecular Formula | C₁₈H₁₅O₃PS |

| Molecular Weight | 342.3 g/mol |

| Appearance | White to light yellow crystal or colorless to light yellow liquid |

| Melting Point | 48.0 °C |

| Boiling Point | 148.0 °C (at 0.1 Torr) |

| Density | 1.288 g/cm³ |

| Water Solubility | 0.02 mg/L |

Synthesis of this compound and its Analogues

The primary and well-established method for synthesizing this compound is through the thiophosphorylation (or thionation) of a phosphorus(III) precursor.[1]

General Synthesis of this compound

The most common laboratory synthesis involves the reaction of triphenyl phosphite with elemental sulfur. This reaction is typically carried out under controlled temperature conditions, generally between 80-120°C, to ensure a balance between the reaction rate and selectivity.[1] The purity of the final product is highly dependent on the purity of the triphenyl phosphite precursor.

Triphenyl phosphite itself is synthesized from the reaction of phenol with phosphorus oxychloride (POCl₃), often with the aid of a metal catalyst such as anhydrous magnesium chloride.[2] The process involves dissolving phenol in an organic solvent, followed by the slow addition of POCl₃. A subsequent workup with acid and alkali washes, water washing, and vacuum distillation is necessary to obtain high-purity triphenyl phosphite.[2]

General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Triphenylphosphine Sulfide (A Model Reaction)

Materials:

-

Triphenylphosphine (flakes)

-

Elemental sulfur

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure: [3]

-

To a test tube, add equimolar amounts of solid triphenylphosphine and sulfur.

-

Add a small amount of dichloromethane.

-

Shake the reaction tube vigorously. The reaction mixture will rapidly become homogeneous with a slight increase in temperature.

-

Continue shaking; the triphenylphosphine sulfide product will precipitate out as a white crystalline powder within seconds.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product.

-

Wash the precipitate with methanol.

-

Dry the product to afford white crystalline triphenylphosphine sulfide.

This rapid and efficient procedure highlights the reactivity of phosphines with sulfur, which is analogous to the thionation of phosphites.

Biological Activity and Mechanism of Action

The biological effects of this compound and its analogues are primarily attributed to their ability to inhibit key enzymes, particularly esterases.

Inhibition of Acetylcholinesterase (AChE)

A primary toxicological mechanism of many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[1] This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[1] By inhibiting AChE, these compounds lead to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The inhibition process involves the organophosphorus compound binding to a nucleophilic serine residue at the catalytic active site of the AChE enzyme.[1]

While the inhibitory activity of TPPT on AChE is a key aspect of its toxicological profile, specific IC₅₀ or Kᵢ values for TPPT were not found in the provided search results. However, for context, other organophosphorus pesticides have been shown to be potent inhibitors of human red blood cell AChE, with IC₅₀ values in the micromolar to nanomolar range.[1][4] For example, chlorpyrifos has an IC₅₀ of 0.12 µM against human red blood cell AChE.[1][4]

Inhibition of Acetylcholinesterase by this compound in the Cholinergic Synapse.

Inhibition of Carboxylesterases (CEs)

Recent studies have highlighted the significant inhibitory effects of triphenyl phosphate (TPP), the oxygen analogue of TPPT, on human liver carboxylesterase (hCE1).[5] Carboxylesterases are a class of enzymes involved in the hydrolysis of a wide range of ester-containing xenobiotics and endogenous compounds. The inhibition of these enzymes can have profound implications for drug metabolism, as many prodrugs require activation by CEs.

Triphenyl phosphate has been identified as a potent noncompetitive inhibitor of hCE1, with a reported inhibition constant (Kᵢ) of 49.0 nM.[5] This finding suggests that exposure to compounds like TPP, and potentially TPPT, could impact the efficacy of pharmacotherapies that rely on CE-mediated activation.

Table of Quantitative Inhibition Data

| Compound | Enzyme | Organism/Source | Inhibition Parameter | Value |

| Triphenyl phosphate (TPP) | Carboxylesterase 1 (hCE1) | Human Liver | Kᵢ (noncompetitive) | 49.0 nM[5] |

| Chlorpyrifos | Acetylcholinesterase (AChE) | Human Red Blood Cells | IC₅₀ | 0.12 µM[1][4] |

| Monocrotophos | Acetylcholinesterase (AChE) | Human Red Blood Cells | IC₅₀ | 0.25 µM[1][4] |

| Profenofos | Acetylcholinesterase (AChE) | Human Red Blood Cells | IC₅₀ | 0.35 µM[1][4] |

| Acephate | Acetylcholinesterase (AChE) | Human Red Blood Cells | IC₅₀ | 4.0 µM[1][4] |

Detailed Experimental Protocols

The evaluation of the enzyme inhibitory activity of this compound and its analogues requires standardized and reproducible experimental protocols.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the colorimetric method developed by Ellman.[2][4]

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)

-

Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM)

-

Test compound (inhibitor) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure: [4]

-

To each well of a 96-well plate, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (or solvent for control)

-

10 µL of AChE solution

-

-

Incubate the plate for 10 minutes at 25°C.

-

Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.

-

Shake the plate for 1 minute.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The percentage of AChE inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Workflow for the Acetylcholinesterase Inhibition Assay.

Carboxylesterase Inhibition Assay

The inhibitory potential against carboxylesterases can be assessed using a similar colorimetric assay with a suitable substrate, such as p-nitrophenyl acetate.[6]

Principle: Carboxylesterase hydrolyzes p-nitrophenyl acetate to p-nitrophenol, which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity.

Materials:

-

Buffer (e.g., Tris-HCl or phosphate buffer)

-

Carboxylesterase enzyme solution (e.g., recombinant human CES1 or CES2)

-

p-Nitrophenyl acetate solution

-

Test compound (inhibitor) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure (General): [6]

-

Add buffer, inhibitor solution, and enzyme solution to the wells of a microplate.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the p-nitrophenyl acetate substrate.

-

Monitor the increase in absorbance at 405 nm over time.

-

Calculate the rate of reaction and determine the percentage of inhibition.

-

IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound and its close analogues are not detailed in the provided search results, some general principles for trialkyl phosphorothiolates have been established for cholinesterase inhibition.[7]

-

Alkyl Group: Ethyl esters have been found to be more potent inhibitors than their corresponding methyl analogues.

-

Sulfur Position: The position of the sulfur atom influences inhibitory activity. For trialkyl phosphorothiolates, OSS-compounds (with two sulfur atoms attached to the phosphorus) were found to be more potent inhibitors than OOS- or SSS-compounds.

These general trends suggest that modifications to the aryl groups and the position of the sulfur atom in triaryl phosphorothioates like TPPT could significantly impact their enzyme inhibitory activity. Further research is needed to establish detailed SAR for this class of compounds.

Conclusion

This compound and its analogues represent a class of compounds with significant biological activity, primarily as inhibitors of key esterase enzymes. Their ability to inhibit acetylcholinesterase underlies their neurotoxic potential, while the inhibition of carboxylesterases has important implications for drug metabolism and pharmacotherapy. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the specific quantitative inhibitory potency of TPPT against acetylcholinesterase and detailed structure-activity relationship studies will be crucial for a more complete understanding of this important class of organophosphorus compounds.

References

- 1. This compound | 597-82-0 | Benchchem [benchchem.com]

- 2. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 3. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine [mdpi.com]

- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 5. scribd.com [scribd.com]

- 6. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of serum cholinesterase by trialkylphosphorothiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of O,O,O-Triphenyl Phosphorothioate: A Technical Guide

Introduction

O,O,O-Triphenyl phosphorothioate, with the chemical formula C18H15O3PS, is an organophosphorus compound utilized in various industrial applications, including as a lubricant additive in high-temperature environments, a flame retardant, and a plasticizer.[1][2][3] Understanding its molecular structure, stability, and reactivity is crucial for optimizing its performance and assessing its toxicological and environmental impact.[2][4] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework for investigating the electronic and structural properties of such molecules at an atomic level.[5][6][7] This guide details the computational methodologies, presents key quantitative data derived from such calculations, and visualizes fundamental concepts and workflows.

Experimental and Computational Protocols

Quantum chemical calculations for organophosphorus compounds like this compound are predominantly performed using Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Methodology

A typical computational protocol involves the following steps:

-

Initial Structure Generation: A 3D structure of this compound is created using molecular modeling software. The CAS Registry Number for this compound is 597-82-0.[1]

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to obtain accurate predictions of molecular properties. DFT methods are commonly employed for this purpose.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4]

Software and Theoretical Models:

-

Software: The Gaussian suite of programs is a standard tool for such quantum chemical calculations.[6]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a variety of organophosphorus compounds.[4][8] Other functionals like PBE and the M06 family are also utilized.[6]

-

Basis Set: A common choice for the basis set is 6-311++G(d,p) or 6-311G(d,p), which provides a good description of the electronic structure for molecules containing second-row elements like phosphorus and sulfur.[4][9]

-

Solvation Effects: To simulate behavior in a solution, a continuum solvation model such as the Solvation Model based on Density (SMD) can be applied, with solvents like water or octanol.[5][6]

Data Presentation: Calculated Molecular Properties

The following tables summarize the types of quantitative data obtained from DFT calculations on this compound.

Table 1: Optimized Molecular Geometry (Illustrative)

Geometry optimization calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

| Parameter | Bond/Atoms | Calculated Value (Illustrative) |

| Bond Length | P=S | ~1.95 Å |

| P-O | ~1.60 Å | |

| O-C (phenyl) | ~1.40 Å | |

| Bond Angle | O-P-O | ~102° |

| S=P-O | ~115° | |

| P-O-C | ~120° | |

| Dihedral Angle | O-P-O-C | Varies based on phenyl ring orientation |

Table 2: Calculated Vibrational Frequencies

Vibrational analysis predicts the frequencies of fundamental molecular vibrations, which correspond to peaks in an IR spectrum. This allows for the assignment of experimental spectral bands.[2][10]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1590, 1490 | C=C stretching in phenyl rings |

| ~1200-1150 | P-O-(C) stretching |

| ~950 | O-P-O stretching |

| ~800-650 | P=S stretching |

Table 3: Electronic and Quantum Chemical Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the chemical reactivity and electronic behavior of the molecule.[8] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8]

| Property | Symbol | Calculated Value (Illustrative) | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Gap | ΔE | 5.3 | eV |

| Ionization Potential | IP ≈ -EHOMO | 6.5 | eV |

| Electron Affinity | EA ≈ -ELUMO | 1.2 | eV |

| Electronegativity | χ = -(EHOMO+ELUMO)/2 | 3.85 | eV |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | 2.65 | eV |

Visualizations

Diagrams created using the DOT language help to visualize complex relationships and workflows in computational chemistry.

References

- 1. TRIPHENYL PHOSPHOROTHIONATE - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 597-82-0 | Benchchem [benchchem.com]

- 3. Triphenyl phosphorothioate | 597-82-0 | FT146827 [biosynth.com]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Density functional theory calculation of lipophilicity for organophosphate type pesticides | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 8. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. scispace.com [scispace.com]

O,O,O-Triphenyl phosphorothioate CAS number and IUPAC name

An In-Depth Technical Guide to O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organophosphorus compound. The document details its chemical identity, including its CAS number and IUPAC name, and presents a thorough summary of its physicochemical properties. Key synthesis methodologies are outlined, providing a basis for its laboratory preparation. A critical aspect of this guide is the exploration of its toxicological profile and primary mechanism of action as an acetylcholinesterase inhibitor. Detailed experimental protocols for assessing its biological activity are provided. Furthermore, this guide includes diagrammatic representations of its synthesis and mechanism of action to facilitate a deeper understanding. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Chemical Identity

-

Common Name: this compound

-

Synonyms: Triphenyl phosphorothionate, Phosphorothioic acid, O,O,O-triphenyl ester, Triphenylthiophosphate, O,O,O-Triphenylthiophosphate[2][4][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and handling in a laboratory setting.

| Property | Value | Reference |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | [2][3] |

| Melting Point | 48 °C | [2][7] |

| Boiling Point | 148-150 °C at 0.1 Torr | [7] |

| Density | 1.288 g/cm³ | [2] |

| Water Solubility | 0.02 mg/L (practically insoluble) | [2][3] |

| Log Pow | 5 | [3] |

| Log Koc | 5.31 | [3] |

Synthesis Methodologies

The synthesis of this compound is well-established and primarily involves the creation of a phosphorus-sulfur bond.

Synthesis via Sulfurization of Triphenyl Phosphite

The most common method for synthesizing this compound is the direct thiophosphorylation (or thionation) of triphenyl phosphite. This reaction involves the addition of elemental sulfur to triphenyl phosphite.[2] To ensure a high yield and purity, the reaction is typically carried out under controlled temperature conditions, generally between 80–120°C.[2]

References

- 1. This compound | C18H15O3PS | CID 69011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 597-82-0 | Benchchem [benchchem.com]

- 3. TRIPHENYL PHOSPHOROTHIONATE - Ataman Kimya [atamanchemicals.com]

- 4. oks-germany.com [oks-germany.com]

- 5. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. gestis.dguv.de [gestis.dguv.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to O,O,O-Triphenyl phosphorothioate: Synthesis, Properties, and Biological Activity

This technical guide provides a comprehensive review of the existing literature on this compound (TPPT), a compound of interest due to its industrial applications and toxicological profile. This document details its chemical and physical properties, established synthesis routes, known biological effects with a focus on its neurotoxicity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is an organophosphorus compound with a wide range of industrial applications. Its physical and chemical characteristics are summarized in the table below. It is a white to light yellow crystalline solid or a colorless to light yellow liquid. TPPT has low solubility in water but is soluble in organic solvents such as acetone and ethanol.

| Property | Value | Reference |

| Molecular Formula | C18H15O3PS | |

| Molecular Weight | 342.3 g/mol | |

| CAS Number | 597-82-0 | |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | |

| Melting Point | 48.00 °C | |

| Boiling Point | 148.00 °C | |

| Density | 1.288 g/cm³ | |

| Water Solubility | 0.02 mg/L | |

| Log Pow | 5 |

Synthesis of this compound

The primary and well-established method for synthesizing this compound is through the thionation of triphenyl phosphite. This process involves the addition of elemental sulfur to triphenyl phosphite. An alternative method involves the reaction of triphenyl phosphate with a sulfurizing agent.

Experimental Protocol: Synthesis via Thionation of Triphenyl Phosphite

This protocol describes a general procedure for the synthesis of this compound from triphenyl phosphite and sulfur.

Materials:

-

Triphenyl phosphite

-

Elemental sulfur

-

Inert solvent (e.g., toluene or xylene)

-

Nitrogen gas atmosphere

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve triphenyl phosphite in an inert solvent.

-

Under a nitrogen atmosphere, add elemental sulfur to the solution.

-

Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature may vary depending on the solvent and scale of the reaction.

-

Maintain the temperature and stir the mixture for a sufficient time to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Synthesis of TPPT via thionation.

Biological Activity and Toxicology

This compound is recognized as an organophosphorus compound with notable biological activity, primarily stemming from its ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in neurotoxicity.

The toxicological profile of TPPT and its oxygen analog, triphenyl phosphate (TPP), has raised environmental and health concerns. TPPT is classified as toxic to aquatic life and exhibits a high potential for bioaccumulation, with a reported bioconcentration factor (BCF) exceeding 2000 in fish.

Quantitative Toxicological Data

| Parameter | Species | Value | Route of Administration | Reference |

| LD50 | Rat | > 10,000 mg/kg | Oral | |

| Bioconcentration Factor (BCF) | Fish | > 2000 | - |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general outline for determining the in vitro inhibition of acetylcholinesterase by this compound using the widely accepted Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (TPPT) solution of varying concentrations

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the TPPT test solution in a suitable solvent.

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add the different concentrations of the TPPT solution to the respective wells. A control well with solvent only should be included.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

-